REACTION_CXSMILES
|
O.[OH-].[Li+].C([O:6][C:7]([CH:9]1[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]([CH3:20])([CH3:19])[CH3:18])[CH2:11][CH2:10]1)=[O:8])C>C1COCC1.O>[CH3:18][C:17]([CH3:20])([CH3:19])[CH2:16][CH2:15][N:12]1[CH2:13][CH2:14][CH:9]([C:7]([OH:8])=[O:6])[CH2:10][CH2:11]1 |f:0.1.2|
|
Name
|
Lithium hydroxide monohydrate
|
Quantity
|
1.37 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
1-(3,3-dimethyl-butyl)-piperidine-4-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCN(CC1)CCC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel through an isolute (eluant; 90% dichloromethane:9% methanol:1% acetic acid)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CCN1CCC(CC1)C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.51 g | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |